

Application Notes and Protocols for D-Galactose-¹³C Tracer Experiments

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Compound of Interest

Compound Name: D-Galactose-¹³C

Cat. No.: B12392713

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to designing and conducting D-Galactose-¹³C tracer experiments for metabolic flux analysis. The protocols outlined below are intended to serve as a foundation for researchers investigating galactose metabolism in various biological systems.

Introduction to D-Galactose-¹³C Tracer Experiments

Stable isotope tracing using ¹³C-labeled D-galactose is a powerful technique to quantitatively track the metabolic fate of galactose in cells and organisms. By introducing D-Galactose with one or more ¹³C atoms, researchers can trace the path of these labeled carbons as they are incorporated into downstream metabolites. This allows for the elucidation of metabolic pathway activity, the quantification of metabolic fluxes, and the identification of metabolic reprogramming in disease states. D-galactose is primarily metabolized through the Leloir pathway, where it is converted into glucose-1-phosphate, which can then enter central carbon metabolism.

Experimental Design Considerations

Successful D-Galactose-¹³C tracer experiments require careful planning. Key considerations include the choice of ¹³C-galactose tracer, the experimental system, the duration of labeling to achieve isotopic steady state, and the analytical method for detecting ¹³C enrichment.

- **Choice of ^{13}C -Galactose Tracer:** The selection of a specific ^{13}C -galactose isotopologue (e.g., $[1-^{13}\text{C}]\text{D-galactose}$, $[\text{U-}^{13}\text{C}_6]\text{D-galactose}$) depends on the specific metabolic pathways of interest. $[\text{U-}^{13}\text{C}_6]\text{D-galactose}$, where all six carbons are labeled, is often used to track the overall contribution of galactose to downstream metabolites.
- **Isotopic Steady State:** It is crucial to determine the time required for the isotopic labeling of intracellular metabolites to reach a steady state.^[1] This is the point at which the rate of influx of the ^{13}C -label is balanced by the rate of efflux, and the isotopic enrichment of metabolites becomes constant.^[1] The time to reach isotopic steady state varies depending on the metabolite and the metabolic rates of the system under study.^[2] For example, in cultured cells, glycolysis intermediates may reach steady state in minutes, while the TCA cycle may take a couple of hours, and nucleotides up to 24 hours.^[2] It is recommended to perform a time-course experiment to empirically determine the optimal labeling duration.^[1]
- **Analytical Platforms:** The most common analytical techniques for measuring ^{13}C enrichment are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.^[3] Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are powerful for separating and identifying labeled metabolites and quantifying their isotopic enrichment.^[4] NMR can provide detailed information about the positional isotopomers, revealing which specific carbon atoms in a metabolite are labeled.^[3]

Data Presentation: Quantitative Insights from D-Galactose Tracer Studies

The following tables summarize quantitative data from various studies utilizing D-galactose tracers or investigating galactose metabolism.

Parameter	Value	Biological System	Reference
ATP Level (Galactose-limited growth)	0.37 ± 0.05 μmol/g CDW	Saccharomyces cerevisiae	
Galactose Consumption Time (for a 5.58 mM pulse)	40 min	Saccharomyces cerevisiae	
Maximal Hepatic Removal Rate of Galactose	412–702 μmol·min ⁻¹ ·l ⁻¹ tissue	Porcine Liver	[5]
Hepatic Net Metabolic Clearance of FDGal (near-saturation)	15.2–21.8 ml blood·min ⁻¹ ·l ⁻¹ tissue	Porcine Liver	[5]

Table 1: Quantitative Metabolic Parameters in Galactose Metabolism. This table provides key metabolic rates and concentrations related to galactose utilization in different biological contexts.

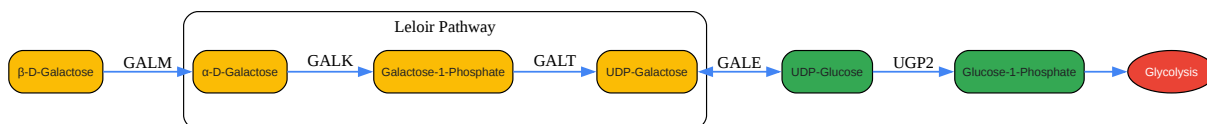
Metabolite	Average Level (nmol/mg protein)	Biological System	Labeling Conditions	Reference
Galactose-1-phosphate	~10	Normal Human Lymphoblasts	1- or 2- ¹³ C galactose for 2.5 or 5 h	[6]
Uridine Diphosphogalactose	0.5–2	Normal Human Lymphoblasts	1- or 2- ¹³ C galactose for 2.5 or 5 h	[6]
Uridine Diphosphoglucose	0.5–2	Normal Human Lymphoblasts	1- or 2- ¹³ C galactose for 2.5 or 5 h	[6]
Galactitol	0.5–2	Normal Human Lymphoblasts	1- or 2- ¹³ C galactose for 2.5 or 5 h	[6]

Table 2: Intracellular Concentrations of Galactose Metabolites in Human Lymphoblasts. This table shows the measured concentrations of key metabolites in the Leloir pathway after incubation with ^{13}C -labeled galactose.

Metabolite	^{13}C Label Enrichment	Biological System	Significance	Reference
Serine	Strong	Acute Myeloid Leukaemia (AML) cell lines	Demonstrates galactose contribution to one-carbon metabolism	[7]
Glycine	Strong	Acute Myeloid Leukaemia (AML) cell lines	Demonstrates galactose contribution to one-carbon metabolism	[7]

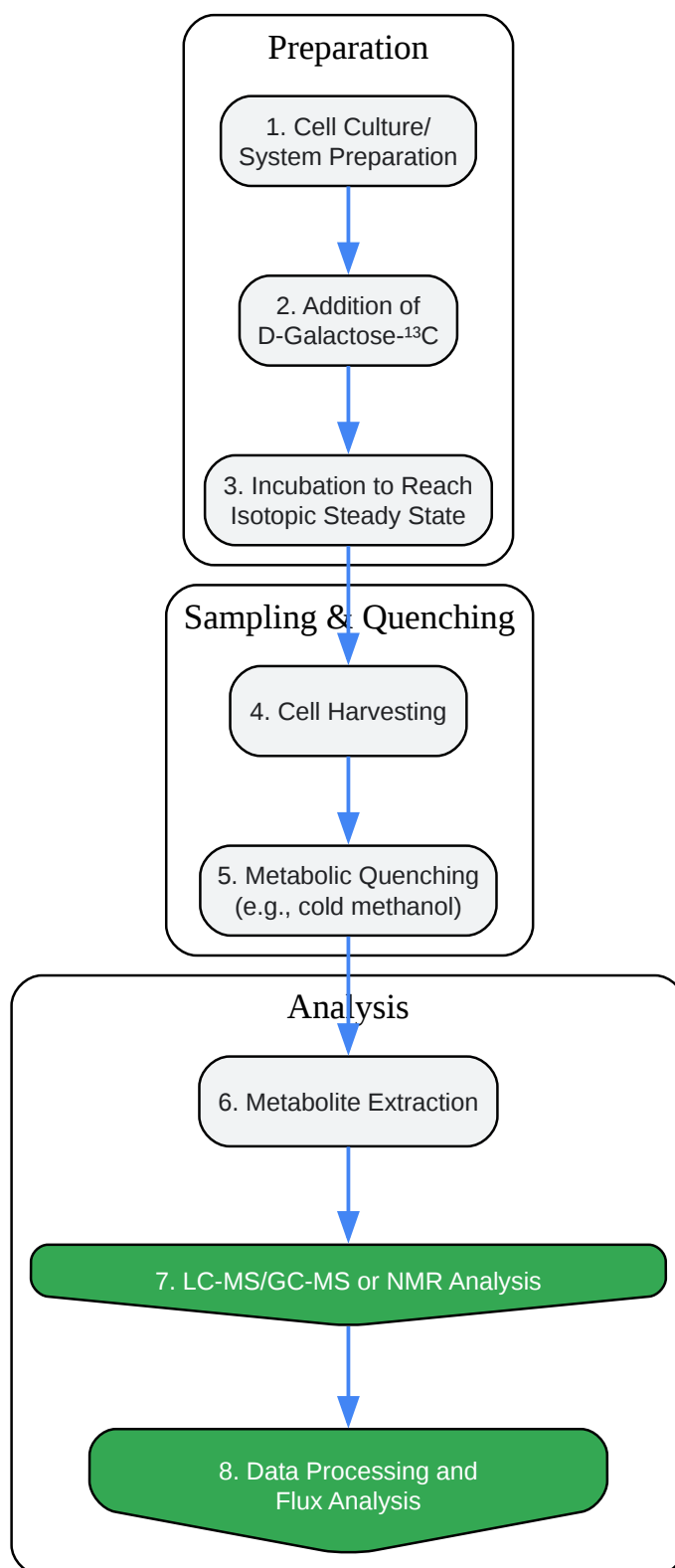
Table 3: Qualitative ^{13}C Label Enrichment in Downstream Metabolites. This table highlights the significant incorporation of ^{13}C from galactose into key amino acids involved in one-carbon metabolism in a cancer cell context.

Signaling Pathways and Experimental Workflows



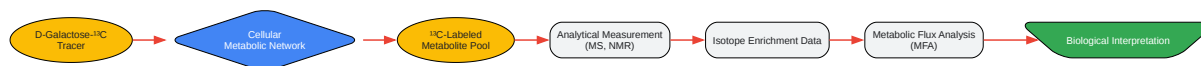
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Caption: The Leloir Pathway for D-Galactose Metabolism.



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Caption: General Experimental Workflow for D-Galactose-¹³C Tracer Experiments.



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